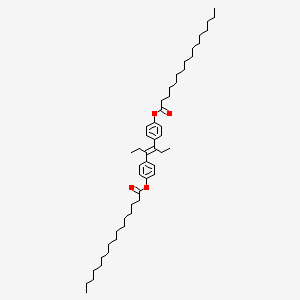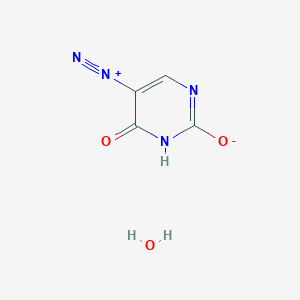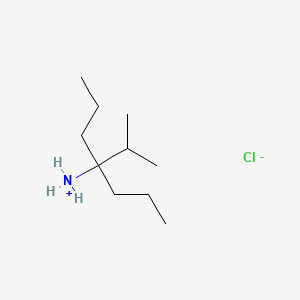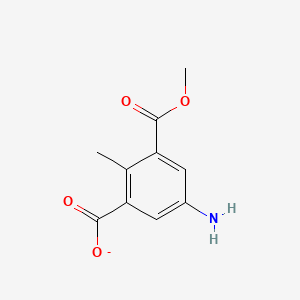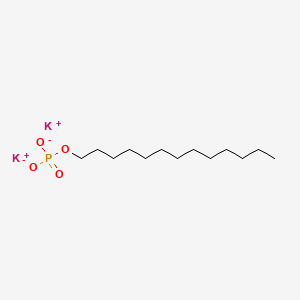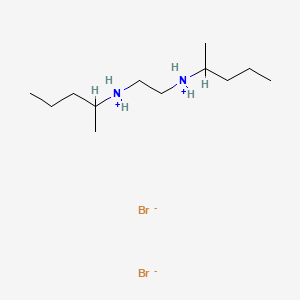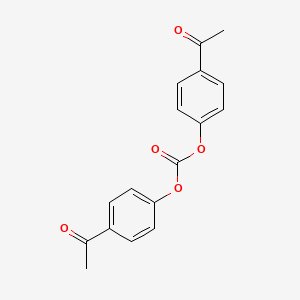
bis(4-acetylphenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-acetylphenyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two 4-acetylphenyl groups attached to a central carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-acetylphenyl) carbonate typically involves the reaction of 4-acetylphenol with phosgene or its derivatives. One common method is the interfacial polycondensation process, where 4-acetylphenol reacts with phosgene in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate compound.
Industrial Production Methods
In industrial settings, this compound can be produced using a melt transcarbonation process. This method involves the reaction of 4-acetylphenol with diphenyl carbonate at elevated temperatures. The process is solvent-free and yields high-quality polymeric materials. The use of activated carbonates, which have electron-withdrawing groups, can enhance the reactivity and reduce the reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-acetylphenyl) carbonate undergoes various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: 4-acetylbenzoic acid
Reduction: 4-hydroxyphenylmethanol
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Bis(4-acetylphenyl) carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are valued for their strength, transparency, and thermal stability.
Materials Science: The compound is utilized in the development of advanced materials, including flame retardants and high-performance coatings.
Pharmaceuticals: Research is ongoing to explore its potential as a building block for drug delivery systems and other biomedical applications.
Mecanismo De Acción
The mechanism of action of bis(4-acetylphenyl) carbonate involves its reactivity with nucleophiles and electrophiles. The carbonate group acts as a leaving group, facilitating various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
Bis(methyl salicyl) carbonate: Known for its reactivity benefits in melt polymerization reactions.
Bis(4-formyl-2-methoxyphenyl) carbonate: Used in therapeutic applications and synthesized using green reagents.
Uniqueness
Bis(4-acetylphenyl) carbonate is unique due to its specific acetyl functional groups, which impart distinct reactivity and properties. This makes it suitable for specialized applications in polymer synthesis and materials science.
Propiedades
Número CAS |
73771-64-9 |
|---|---|
Fórmula molecular |
C17H14O5 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
bis(4-acetylphenyl) carbonate |
InChI |
InChI=1S/C17H14O5/c1-11(18)13-3-7-15(8-4-13)21-17(20)22-16-9-5-14(6-10-16)12(2)19/h3-10H,1-2H3 |
Clave InChI |
HCENCLWAKGYVIF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


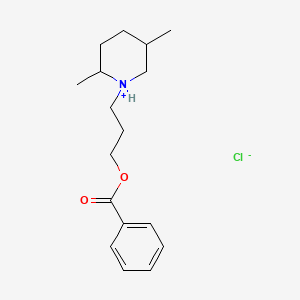
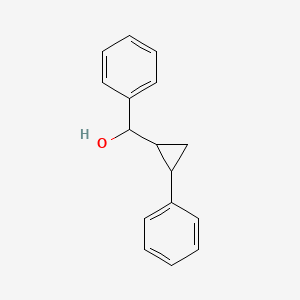
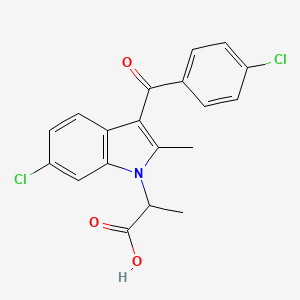

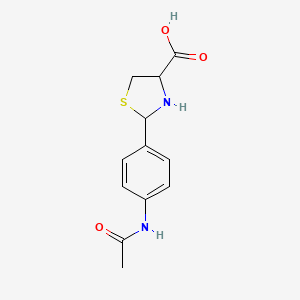
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
